3-Bromo-2,4,5-trimethylbenzaldehyde
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Overview
Description
3-Bromo-2,4,5-trimethylbenzaldehyde is an organic compound with the molecular formula C10H11BrO. It is a derivative of benzaldehyde, where three methyl groups and one bromine atom are substituted on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2,4,5-trimethylbenzaldehyde can be synthesized through several methods. One common method involves the bromination of 2,4,5-trimethylbenzaldehyde using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4,5-trimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-2,4,5-trimethylbenzoic acid.
Reduction: 3-Bromo-2,4,5-trimethylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2,4,5-trimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-Bromo-2,4,5-trimethylbenzaldehyde in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom on the benzene ring makes the compound more reactive towards nucleophiles, facilitating various substitution reactions. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,4,6-trimethylbenzaldehyde: Similar structure but with different substitution pattern on the benzene ring.
2-Bromo-3,4,5-trimethoxybenzaldehyde: Contains methoxy groups instead of methyl groups.
Uniqueness
3-Bromo-2,4,5-trimethylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of three methyl groups and a bromine atom on the benzene ring makes it a versatile intermediate for various chemical syntheses .
Properties
CAS No. |
485814-90-2 |
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Molecular Formula |
C10H11BrO |
Molecular Weight |
227.10 g/mol |
IUPAC Name |
3-bromo-2,4,5-trimethylbenzaldehyde |
InChI |
InChI=1S/C10H11BrO/c1-6-4-9(5-12)8(3)10(11)7(6)2/h4-5H,1-3H3 |
InChI Key |
ZMUHRKMXUHUBHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)C)C=O |
Origin of Product |
United States |
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